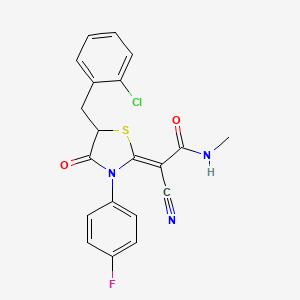

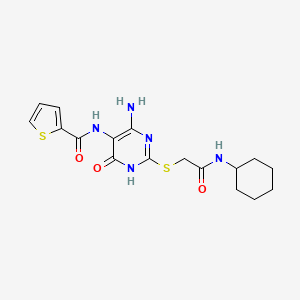

(2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a derivative within the class of sulfonyl-containing compounds, which have been explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the studies do discuss related sulfonyl derivatives with potential therapeutic effects. For instance, the first paper describes the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which share a similar sulfonyl and piperazinyl methanone structure . The second paper also focuses on a series of sulfonyl-containing compounds, specifically {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, which are synthesized through a linear bi-step approach . These studies provide insights into the synthesis and potential applications of sulfonyl derivatives, which could be relevant to the compound .

Synthesis Analysis

The synthesis of related sulfonyl derivatives is detailed in both papers. In the first study, the synthesis process involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 to form the desired derivatives . The second paper describes a linear bi-step synthesis, starting with the coupling of 2-furyl(1-piperazinyl)methanone with a sulfonyl chloride under pH control, followed by an O-substitution reaction to obtain the final compounds . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of sulfonyl derivatives is confirmed using various analytical techniques such as EI-MS, IR, and 1H-NMR spectral analysis . These techniques ensure the correct molecular framework has been synthesized, which is crucial for the compound's biological activity. The presence of the sulfonyl group and the piperazinyl methanone moiety are key structural features that are likely to influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonyl derivatives are crucial for obtaining the desired therapeutic agents. The studies show that the reactions are carefully controlled, with considerations for pH and the use of specific reagents like K2CO3, LiH, and DMF to drive the reactions towards the desired products . These reactions are indicative of the types of chemical manipulations that might be necessary to synthesize the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, the related compounds in the studies exhibit properties that make them suitable for therapeutic use. For example, the compounds in the first study show good enzyme inhibitory activity, with one compound demonstrating significant inhibition against acetyl- and butyrylcholinesterase . The second study's compounds were screened for α-glucosidase inhibitory activity and evaluated for hemolytic and cytotoxic profiles . These properties suggest that the compound may also possess similar biological activities and therapeutic potential.

Scientific Research Applications

Synthesis and Structure

Researchers have synthesized derivatives containing the arylthio/sulfinyl/sulfonyl group to explore their herbicidal and insecticidal activities, demonstrating the versatility of compounds with sulfonyl moieties in agricultural applications (Wang et al., 2015). This synthesis approach highlights the compound's potential as a chemical scaffold for developing various bioactive molecules.

Biological Activities

A series of compounds derived from the structure have been synthesized and shown to exhibit significant enzyme inhibitory activities. For instance, derivatives have been investigated for their potential as therapeutic agents, with one study revealing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility in treating diseases like Alzheimer's (Hussain et al., 2017). This points to the compound's relevance in neuroscience and pharmacology, specifically in the context of neurodegenerative diseases.

Potential Therapeutic Applications

Further research into compounds with similar structural features has shown considerable inhibitory activity against α-glucosidase enzyme, indicating potential applications in diabetes management by modulating glucose metabolism (Abbasi et al., 2019). These findings open avenues for the development of new diabetes treatments, emphasizing the compound's importance in medicinal chemistry.

Exploration in Alzheimer's Disease Therapy

The exploration of synthetic multifunctional amides, including structures akin to the compound of interest, has yielded new insights into potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their viability as leads for drug development (Hassan et al., 2018).

Mechanism of Action

- However, we can explore potential targets based on its structural features. The presence of an indole nucleus suggests interactions with receptors involved in neurotransmission, inflammation, or cell signaling .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

(2-methylsulfonylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-30(28,29)18-10-6-5-9-17(18)20(27)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARWMWKRVHFAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)